molecular formula C17H12Cl2N4 B15295152 Triazolam-d5 CAS No. 1276303-24-2

Triazolam-d5

Cat. No.: B15295152
CAS No.: 1276303-24-2
M. Wt: 348.2 g/mol
InChI Key: JOFWLTCLBGQGBO-UFFRDWFDSA-N
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Description

Triazolam-d5 is a deuterated form of triazolam, a triazolobenzodiazepine derivative. Triazolam is commonly used as a short-acting hypnotic agent for the treatment of insomnia. The deuterated version, this compound, is often utilized in scientific research, particularly in pharmacokinetic studies, due to its stable isotopic labeling which aids in the precise tracking of the compound in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Triazolam-d5 involves the incorporation of deuterium atoms into the triazolam molecule This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes as the laboratory-scale synthesis but on a larger scale. The process involves stringent control of reaction conditions to ensure the incorporation of deuterium atoms and the purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the synthesis and confirm the isotopic labeling .

Chemical Reactions Analysis

Types of Reactions: Triazolam-d5 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form hydroxylated metabolites.

    Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.

    Substitution: Substitution reactions can occur at the benzodiazepine core, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include hydroxylated and reduced derivatives of this compound, which are often studied for their pharmacological properties .

Scientific Research Applications

Triazolam-d5 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:

Mechanism of Action

Triazolam-d5, like triazolam, exerts its effects by binding to benzodiazepine receptors in the central nervous system. These receptors are part of the gamma-aminobutyric acid (GABA) receptor complex. By enhancing the affinity of GABA for its receptor, this compound increases the inhibitory effects of GABA, leading to sedative, anxiolytic, and hypnotic effects. The primary molecular targets are the BNZ1 and BNZ2 receptors, which mediate sleep and muscle relaxation, respectively .

Comparison with Similar Compounds

    Alprazolam: Another triazolobenzodiazepine with similar hypnotic and anxiolytic properties.

    Diazepam: A longer-acting benzodiazepine used for anxiety and muscle relaxation.

    Lorazepam: Known for its anxiolytic and sedative effects, with a longer half-life compared to triazolam.

Uniqueness of Triazolam-d5: this compound is unique due to its deuterium labeling, which provides advantages in pharmacokinetic and metabolic studies. The presence of deuterium atoms makes it distinguishable from non-labeled triazolam in analytical assays, allowing for precise tracking and quantification .

Properties

CAS No.

1276303-24-2

Molecular Formula

C17H12Cl2N4

Molecular Weight

348.2 g/mol

IUPAC Name

8-chloro-6-(2-chlorophenyl)-4,4-dideuterio-1-(trideuteriomethyl)-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine

InChI

InChI=1S/C17H12Cl2N4/c1-10-21-22-16-9-20-17(12-4-2-3-5-14(12)19)13-8-11(18)6-7-15(13)23(10)16/h2-8H,9H2,1H3/i1D3,9D2

InChI Key

JOFWLTCLBGQGBO-UFFRDWFDSA-N

Isomeric SMILES

[2H]C1(C2=NN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4Cl)C([2H])([2H])[2H])[2H]

Canonical SMILES

CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4Cl

Origin of Product

United States

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